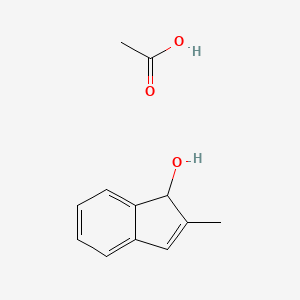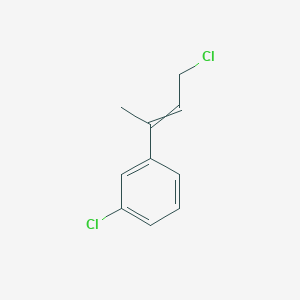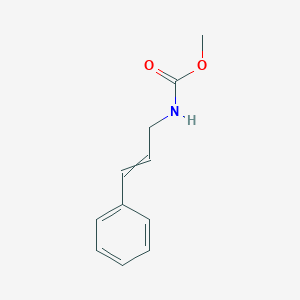
Acetic acid--2-methyl-1H-inden-1-ol (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid–2-methyl-1H-inden-1-ol (1/1) is a compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an indene ring system, which is a bicyclic structure consisting of a benzene ring fused to a five-membered ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–2-methyl-1H-inden-1-ol (1/1) can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone is reacted with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol. This reaction yields the corresponding tricyclic indole in good yield .
Industrial Production Methods
Industrial production methods for acetic acid–2-methyl-1H-inden-1-ol (1/1) typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
Acetic acid–2-methyl-1H-inden-1-ol (1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield ketones or carboxylic acids, while reduction reactions can produce alcohols or alkanes.
科学的研究の応用
Acetic acid–2-methyl-1H-inden-1-ol (1/1) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of various indene derivatives with potential biological activities.
Medicine: The compound is being investigated for its potential therapeutic applications in treating various diseases and disorders.
Industry: Acetic acid–2-methyl-1H-inden-1-ol (1/1) is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用機序
The mechanism of action of acetic acid–2-methyl-1H-inden-1-ol (1/1) involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects. For example, indene derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
類似化合物との比較
Similar Compounds
Similar compounds to acetic acid–2-methyl-1H-inden-1-ol (1/1) include other indene derivatives such as:
- 3-Methyl-1-indanone
- 2-Methyl-5-nitroimidazole-1-acetic acid
Uniqueness
Acetic acid–2-methyl-1H-inden-1-ol (1/1) is unique due to its specific structural features and the presence of both acetic acid and indene moieties. This combination imparts distinct chemical and biological properties to the compound, making it a valuable target for research and industrial applications.
特性
CAS番号 |
646507-53-1 |
|---|---|
分子式 |
C12H14O3 |
分子量 |
206.24 g/mol |
IUPAC名 |
acetic acid;2-methyl-1H-inden-1-ol |
InChI |
InChI=1S/C10H10O.C2H4O2/c1-7-6-8-4-2-3-5-9(8)10(7)11;1-2(3)4/h2-6,10-11H,1H3;1H3,(H,3,4) |
InChIキー |
WROFUTZQIBHZKZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=CC=CC=C2C1O.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5H-Benzo[a]phenoxazin-5-one, 9-(dimethylamino)-3-(2-propynyloxy)-](/img/structure/B12583935.png)
silane](/img/structure/B12583937.png)
![Trimethyl{3-[(oxolan-2-yl)oxy]but-1-yn-1-yl}silane](/img/structure/B12583944.png)


![Ethyl 2-[(benzenecarbothioyl)sulfanyl]butanoate](/img/structure/B12583968.png)
![1-Oxa-7-azaspiro[4.4]nonan-6-one,9-methylene-7-(phenylmethyl)-2-[(triphenylmethoxy)methyl]-,(2S,5S)-](/img/structure/B12583973.png)
![2-[3-(Triphenylmethoxy)propyl]-1H-benzimidazole](/img/structure/B12583978.png)
![1,4-Bis[2'-(pyridin-2-yl)[1,1'-biphenyl]-4-yl]phthalazine](/img/structure/B12583987.png)
![3-[2-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenyl]-1H-quinoxalin-2-one](/img/structure/B12583988.png)
![2-{[6-Ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide](/img/structure/B12583998.png)
![Benzyl 6-Benzyl-5,7-Dioxo-6,7-Dihydro-5h-[1,3]thiazolo[3,2-C]pyrimidine-2-Carboxylate](/img/structure/B12584006.png)
![Benzoic acid, 2-(acetylamino)-5-[[(phenylmethylene)hydrazino]sulfonyl]-](/img/structure/B12584013.png)

